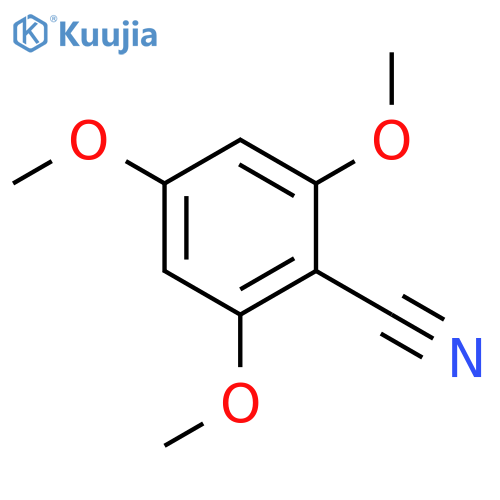

Cas no 2571-54-2 (2,4,6-Trimethoxybenzonitrile)

2,4,6-Trimethoxybenzonitrile 化学的及び物理的性質

名前と識別子

-

- 2,4,6-Trimethoxybenzonitrile

- 2,4,6-Trimethoxy-1-benzonitrile

- 2,4,6-trimethoxybenzenecarbonitrile

- 2,4,6-Trimethoxy-benzonitril

- 2,4,6-trimethoxy-benzonitrile

- 2,4,6-trimethyoxybenzonitrile

- 3,5-Dimethoxy-4-cyano-anisol

- Benzonitrile,2,4,6-trimethoxy

- 2,4,6-Trimethoxybenzonitrile, 98%

- J-016115

- Benzonitrile, 2,4,6-trimethoxy-

- UNII-R8A3G2DU56

- A817987

- 2571-54-2

- 2,4,6-Trimethoxy benzonitrile

- NS00027949

- SCHEMBL2547123

- CS-0450254

- R8A3G2DU56

- AKOS009157379

- InChI=1/C10H11NO3/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-5H,1-3H

- MFCD00001787

- FT-0609888

- EINECS 219-917-4

- SY338290

- AS-81273

- DTXSID10180403

- DTXCID80102894

-

- MDL: MFCD00001787

- インチ: InChI=1S/C10H11NO3/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-5H,1-3H3

- InChIKey: GBRHJUMDNWLSCT-UHFFFAOYSA-N

- ほほえんだ: COC1=CC(=C(C#N)C(=C1)OC)OC

計算された属性

- せいみつぶんしりょう: 193.07400

- どういたいしつりょう: 193.074

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 209

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 51.5A^2

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: ライトブラウン結晶粉末

- 密度みつど: 1.2307 (rough estimate)

- ゆうかいてん: 142-145 ºC

- ふってん: 329.41°C (rough estimate)

- フラッシュポイント: 145.9 °C

- 屈折率: 1.5300 (estimate)

- すいようせい: Insoluble in water.

- PSA: 51.48000

- LogP: 1.58408

- ようかいせい: 水に溶けない

2,4,6-Trimethoxybenzonitrile セキュリティ情報

- 危険物輸送番号:3276

- WGKドイツ:3

- 危険カテゴリコード: R23/24/25

- セキュリティの説明: S26-S37/39-S45

-

危険物標識:

- 包装カテゴリ:III

- 包装グループ:III

- 危険レベル:6.1

- セキュリティ用語:6.1

- 危険レベル:6.1

- 包装等級:III

- リスク用語:R23/24/25

- ちょぞうじょうけん:密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。

2,4,6-Trimethoxybenzonitrile 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2,4,6-Trimethoxybenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB133696-1 g |

2,4,6-Trimethoxybenzonitrile, 98%; . |

2571-54-2 | 98% | 1g |

€53.80 | 2022-06-12 | |

| abcr | AB133696-5 g |

2,4,6-Trimethoxybenzonitrile, 98%; . |

2571-54-2 | 98% | 5g |

€94.00 | 2023-05-10 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B23540-5g |

2,4,6-Trimethoxybenzonitrile, 98% |

2571-54-2 | 98% | 5g |

¥1833.00 | 2023-01-30 | |

| A2B Chem LLC | AB60053-2g |

2,4,6-Trimethoxybenzonitrile |

2571-54-2 | 2g |

$163.00 | 2024-04-20 | ||

| A2B Chem LLC | AB60053-10g |

2,4,6-Trimethoxybenzonitrile |

2571-54-2 | 10g |

$225.00 | 2024-04-20 | ||

| Aaron | AR003GCH-250mg |

2,4,6-Trimethoxybenzonitrile |

2571-54-2 | 95% | 250mg |

$500.00 | 2025-02-25 | |

| Aaron | AR003GCH-1g |

2,4,6-Trimethoxybenzonitrile |

2571-54-2 | 95% | 1g |

$800.00 | 2025-02-25 | |

| Aaron | AR003GCH-5g |

2,4,6-Trimethoxybenzonitrile |

2571-54-2 | 98% | 5g |

$244.00 | 2025-01-22 | |

| eNovation Chemicals LLC | D764525-5g |

2,4,6-Trimethoxybenzonitrile |

2571-54-2 | 98% | 5g |

$275 | 2025-02-21 | |

| TRC | T895918-25mg |

2,4,6-Trimethoxybenzonitrile |

2571-54-2 | 25mg |

$ 50.00 | 2022-06-02 |

2,4,6-Trimethoxybenzonitrile 関連文献

-

Pintu Maity,Debasish Kundu,Tubai Ghosh,Brindaban C. Ranu Org. Chem. Front. 2018 5 1586

-

Hui-Shan Lin,Shu-Jun Chen,Jing-Mei Huang Chem. Commun. 2022 58 8974

-

Ilya S. Krytchankou,Dmitry V. Krupenya,Antti J. Karttunen,Sergey P. Tunik,Tapani A. Pakkanen,Pi-Tai Chou,Igor O. Koshevoy Dalton Trans. 2014 43 3383

-

4. Reactions of metal cyanides with polyfluorobenzenesE. Felstead,H. C. Fielding,B. J. Wakefield J. Chem. Soc. C 1966 708

-

5. Formation of nitrile ylides in the addition of singlet carbene to nitrile compounds—laser flash photolysis of (biphenyl-4-yl)chlorodiazirine in the presence of nitrile compoundsIkuo Naito,Akira Oku,Yoshihisa Fijiwara,Yoshifumi Tanimoto J. Chem. Soc. Perkin Trans. 2 1999 1051

-

Shangfeng Yang,Tao Wei,Fei Jin Chem. Soc. Rev. 2017 46 5005

-

Chia-Yu Huang,Jianbin Li,Chao-Jun Li Chem. Sci. 2022 13 5465

-

8. Photolytic and radical induced decompositions of O-alkyl aldoxime ethersAndrew J. McCarroll,John C. Walton J. Chem. Soc. Perkin Trans. 2 2000 1868

-

Mihai Raducan,Carles Rodríguez-Escrich,Xacobe C. Cambeiro,Eduardo C. Escudero-Adán,Miquel A. Pericàs,Antonio M. Echavarren Chem. Commun. 2011 47 4893

-

Pintu Maity,Debasish Kundu,Tubai Ghosh,Brindaban C. Ranu Org. Chem. Front. 2018 5 1586

2,4,6-Trimethoxybenzonitrileに関する追加情報

2,4,6-Trimethoxybenzonitrile: A Comprehensive Overview

The compound with CAS No 2571-54-2, commonly known as 2,4,6-trimethoxybenzonitrile, is a fascinating molecule that has garnered significant attention in various fields of chemistry and materials science. This compound is characterized by its unique structure, which consists of a benzonitrile group substituted with three methoxy groups at the 2, 4, and 6 positions. The presence of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable compound in both academic research and industrial applications.

2,4,6-Trimethoxybenzonitrile has been extensively studied for its potential in organic synthesis. Its structure serves as a versatile platform for the development of novel compounds with tailored functionalities. Recent research has highlighted its role as an intermediate in the synthesis of bioactive molecules, particularly in the pharmaceutical industry. The compound's ability to undergo various transformations, such as nucleophilic substitution and coupling reactions, has made it a valuable building block in drug discovery.

In terms of physical properties, 2,4,6-trimethoxybenzonitrile exhibits a melting point of approximately 130°C and is sparingly soluble in water but readily soluble in organic solvents like dichloromethane and acetonitrile. These properties make it suitable for use in various synthetic protocols that require precise control over reaction conditions. The compound's stability under thermal and oxidative conditions further enhances its utility in large-scale chemical processes.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure of 2,4,6-trimethoxybenzonitrile. Studies using density functional theory (DFT) have revealed that the methoxy groups exert a strong electron-donating effect through resonance and inductive effects. This electronic modulation significantly influences the reactivity of the benzonitrile group, making it more susceptible to nucleophilic attack. Such findings have been instrumental in designing more efficient synthetic routes for this compound.

The application of 2,4,6-trimethoxybenzonitrile extends beyond traditional organic synthesis. It has found niche applications in materials science, particularly in the development of advanced polymers and coatings. Researchers have explored its use as a monomer in polymerization reactions to create materials with enhanced thermal stability and mechanical properties. These materials hold promise for use in high-performance applications such as aerospace components and electronic devices.

Another emerging area of interest is the use of 2,4,6-trimethoxybenzonitrile in catalysis. Recent studies have demonstrated its ability to act as a ligand in transition metal-catalyzed reactions. The steric bulk provided by the methoxy groups allows for precise control over the catalytic activity and selectivity. This property has opened new avenues for asymmetric catalysis and enantioselective synthesis.

In conclusion, 2,4,6-trimethoxybenzonitrile (CAS No 2571-54-2) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique structure and chemical properties make it an invaluable tool in organic synthesis, materials science, and catalysis. As research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow further.

2571-54-2 (2,4,6-Trimethoxybenzonitrile) 関連製品

- 16932-49-3(2,6-Dimethoxybenzonitrile)

- 6609-56-9(2-Methoxybenzonitrile)

- 152775-45-6(3,5-Dimethyl-4-methoxybenzonitrile)

- 53078-69-6(2-Methoxy-4-methylbenzonitrile)

- 4107-65-7(2,4-Dimethoxybenzonitrile)

- 5312-97-0(2,5-Dimethoxybenzonitrile)

- 53078-70-9(2-Methoxy-5-methylbenzonitrile)

- 39835-11-5(2-Hydroxy-4-methoxybenzonitrile)

- 6476-32-0(2-Phenoxybenzonitrile)

- 3556-60-3(3-Methoxy-4-methylbenzonitrile)